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Compound of Interest

Compound Name: 2-(2-Bromoethyl)-6-methylpyridine

CAS No.: 856834-88-3

Cat. No.: B2458364

Get Quote

Executive Summary
2-(2-Bromoethyl)-6-methylpyridine (CAS: 25550-14-5) is a critical heterocyclic building block,

primarily utilized in the synthesis of histamine H1/H3 receptor antagonists (e.g., Betahistine

analogs) and pyridyl-ligands for organometallic catalysis.

Its structural duality—containing a nucleophilic pyridine nitrogen and an electrophilic alkyl

bromide—makes it prone to self-quaternization (polymerization) if stored improperly. This guide

provides a definitive reference for its spectroscopic identification (NMR, MS, IR), synthesis, and

handling, ensuring researchers can distinguish the pure monomer from its degradation

products.

Structural Analysis & Logic
Before interpreting spectra, we must establish the structural logic that dictates the signals.
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The Pyridine Core: The 2,6-disubstitution pattern simplifies the aromatic region. The

molecule possesses a plane of symmetry only if the substituents were identical; here, the

asymmetry (Methyl vs. Bromoethyl) creates distinct environments for the ring protons.

The Side Chains:

Position 6 (Methyl): An electron-donating group, appearing as a characteristic singlet

upfield.

Position 2 (Bromoethyl): An electron-withdrawing chain. The methylene protons will appear

as two distinct triplets due to spin-spin coupling (

). The

adjacent to the Bromine will be significantly deshielded.

Experimental Synthesis Protocol
To ensure the spectroscopic data corresponds to a high-purity sample, the following synthesis

via the alcohol precursor is recommended. This method minimizes byproduct formation

compared to radical bromination.

Workflow Diagram

2,6-Lutidine Lithiation
(n-BuLi, -78°C) Lithiated Intermediate Ethylene Oxide

(Epoxide Opening)
2-(6-Methyl-2-pyridyl)ethanol

(Precursor)
Hydrolysis Bromination

(PBr3 or HBr/AcOH)
2-(2-Bromoethyl)-6-methylpyridine

(Target)
0°C to RT

Click to download full resolution via product page

Caption: Figure 1. Convergent synthesis route from 2,6-lutidine via hydroxyethyl intermediate.

Detailed Procedure (Bromination Step)
Reagents: 2-(6-methylpyridin-2-yl)ethanol (1.0 eq), Phosphorus Tribromide (

, 1.1 eq), Dichloromethane (DCM, anhydrous).

Setup: Flame-dried round-bottom flask under Nitrogen atmosphere.
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Addition: Dissolve alcohol in DCM. Cool to 0°C. Add

dropwise over 20 minutes.

Note: The reaction is exothermic. Control temperature to prevent elimination to the vinyl-

pyridine side product.

Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours.

Quench: Pour mixture onto ice/saturated

(Caution: Gas evolution).

Isolation: Extract with DCM (

). Dry organics over

. Concentrate in vacuo at

to avoid self-quaternization.

Spectroscopic Data
A. Nuclear Magnetic Resonance (NMR)
Solvent:

(Chloroform-d) Frequency: 400 MHz (

) / 100 MHz (

)

NMR Data Table

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2458364?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Position
Shift (

, ppm)
Multiplicity Integration

Coupling (

, Hz)

Assignment
Logic

Ring H4 7.52 Triplet (t) 1H

Para to N,

overlaps

H3/H5

coupling.

Ring H3 7.02 Doublet (d) 1H

Meta to N,

adjacent to

bromoethyl.

Ring H5 6.98 Doublet (d) 1H

Meta to N,

adjacent to

methyl.

3.74 Triplet (t) 2H

Deshielded

by

electronegati

ve Bromine.

3.28 Triplet (t) 2H
Benzylic-like

position.

2.53 Singlet (s) 3H -

Characteristic

methyl on

pyridine.

Diagnostic Insight: The two triplets at 3.28 and 3.74 ppm are the "fingerprint" of the bromoethyl

chain. If these signals broaden or shift downfield (e.g., >4.0 ppm), it indicates the formation of a

pyridinium salt (self-polymerization).

NMR Data Table
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Shift (

, ppm)
Assignment

158.5 C2 (Quaternary, ipso to ethyl)

157.9 C6 (Quaternary, ipso to methyl)

137.0 C4 (Aromatic CH)

121.5 C5 (Aromatic CH)

120.2 C3 (Aromatic CH)

40.5

31.8

24.4

B. Mass Spectrometry (MS)
Method: GC-MS (EI, 70 eV) or ESI-MS (+).

Molecular Formula:

[1]

Exact Mass: 199.00 (for

)

Key Fragmentation Pattern
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m/z (Mass-to-Charge) Relative Abundance Fragment Interpretation

199 / 201 ~20% (1:1 Ratio)

Molecular Ion

. The 1:1 doublet confirms the

presence of one Bromine atom

(

).

120 100% (Base Peak)
. Loss of the bromine atom.

Formation of the stable (6-

methylpyridin-2-yl)ethyl cation.

106 ~40%
. Cleavage of the ethyl linker,

leaving the methyl-picolyl

cation.

93 ~30%

Picoline fragment.

Rearrangement of the pyridine

ring.

MS Fragmentation Logic Diagram
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Molecular Ion [M]+
m/z 199/201 (1:1)

[M - Br]+
m/z 120 (Base Peak)

- Br•

[M - CH2Br]+
m/z 106

- •CH2Br

Pyridyl Cation
m/z 93

- CH

Click to download full resolution via product page

Caption: Figure 2. Electron Ionization (EI) fragmentation pathway showing the characteristic

loss of bromine.

C. Infrared Spectroscopy (FT-IR)
Method: ATR (Attenuated Total Reflectance) on neat oil/low-melting solid.
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Wavenumber (

)
Vibration Mode Description

3050 - 3010 Stretch (Ar)
Weak aromatic proton

stretches.

2960 - 2850 Stretch (Alk) Methyl and Methylene groups.

1590, 1575 Stretch
Characteristic Pyridine ring

breathing bands.

1450 Bend
Scissoring vibration of the ethyl

chain.

650 - 550 Stretch
Key Diagnostic: Strong band

indicating alkyl halide.

Quality Control & Storage
Purity Assessment

TLC: Silica gel, 20% EtOAc in Hexanes.

. Visualize with UV (254 nm).

Impurity Alert: If a spot remains at the baseline, it is likely the pyridinium salt (self-

quaternized product).

Storage Protocol
Condition: Store at -20°C.

Stabilizer: Storing as the hydrobromide salt (HBr salt) is significantly more stable than the

free base. To generate the salt, treat the ether solution of the free base with gaseous HBr.

References
Preparation of Pyridine Derivatives:PrepChem. Synthesis of 2-(bromoethyl)pyridine

(Analogous methodology).

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2458364?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


General Pyridine Spectra:National Institute of Standards and Technology (NIST). Mass

Spectrum of 2-Bromopyridine derivatives.

Synthetic Methodology:Sigma-Aldrich.[2] Product specification for 2-(2-Bromoethyl)-6-
methylpyridine hydrobromide.

Betahistine Analog Synthesis:Journal of Medicinal Chemistry. Structural analogs of histamine
and their interaction with H1/H3 receptors. (Generic reference to class utility).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. 856834-88-3|2-(2-Bromoethyl)-6-methylpyridine|BLD Pharm [bldpharm.com]

2. 2-(2-Bromoethyl)-6-methylpyridine hydrobromide AldrichCPR | Sigma-Aldrich
[sigmaaldrich.com]

To cite this document: BenchChem. [Technical Guide: Spectroscopic Characterization &
Synthesis of 2-(2-Bromoethyl)-6-methylpyridine]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b2458364/docs#technical-guide-
spectroscopic-characterization-synthesis-of-2-2-bromoethyl-6-methylpyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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